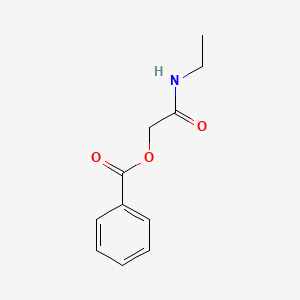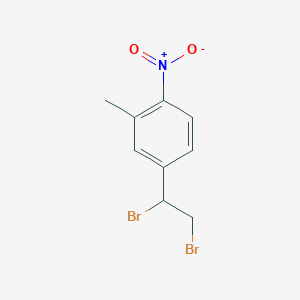
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a nitro group, a methyl group, and a dibromoethyl group attached to a benzene ring
Preparation Methods
The synthesis of 4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene typically involves the bromination of 2-methyl-1-nitrobenzene followed by the introduction of the dibromoethyl group. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different intermediates, which can be further utilized in various chemical syntheses.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(1,2-Dibromoethyl)-2-methyl-1-aminobenzene.
Scientific Research Applications
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to its biological activity, including its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research may focus on its potential use as a pharmaceutical intermediate or its effects on biological systems, which could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including flame retardants and other industrial additives.
Mechanism of Action
The mechanism of action of 4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dibromoethyl group may also contribute to its reactivity and potential biological effects. These interactions can lead to various biological outcomes, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
4-(1,2-Dibromoethyl)-2-methyl-1-nitrobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: This compound is also a brominated flame retardant with similar applications in industry.
2-Methyl-1-nitrobenzene: This compound lacks the dibromoethyl group but shares the nitro and methyl groups, making it a simpler analog.
4-Bromo-2-methyl-1-nitrobenzene: This compound has a single bromine atom instead of the dibromoethyl group, providing a basis for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63914-61-4 |
|---|---|
Molecular Formula |
C9H9Br2NO2 |
Molecular Weight |
322.98 g/mol |
IUPAC Name |
4-(1,2-dibromoethyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H9Br2NO2/c1-6-4-7(8(11)5-10)2-3-9(6)12(13)14/h2-4,8H,5H2,1H3 |
InChI Key |
VHOGVULCQRCEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CBr)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


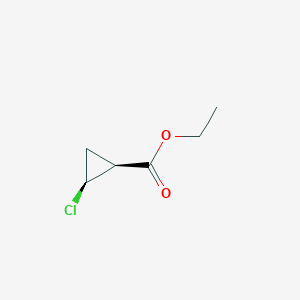
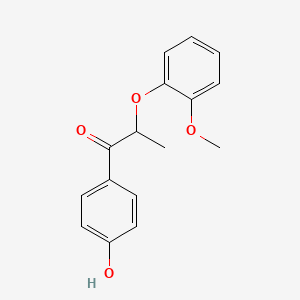
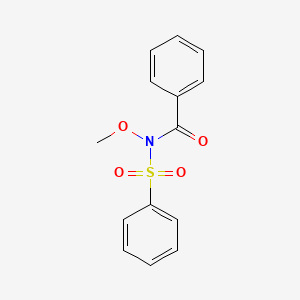
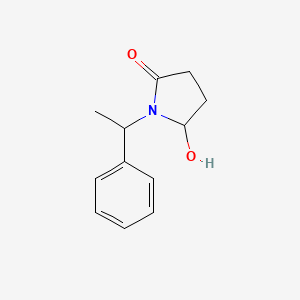
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)

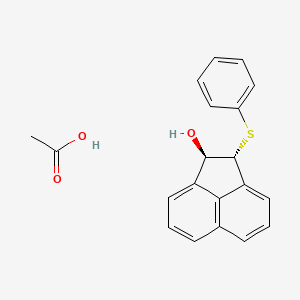
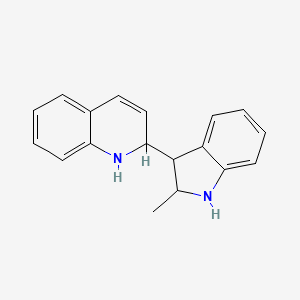
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
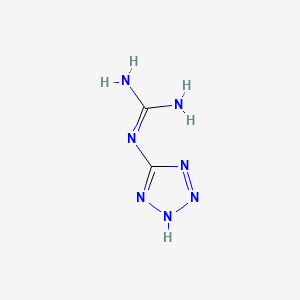
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
